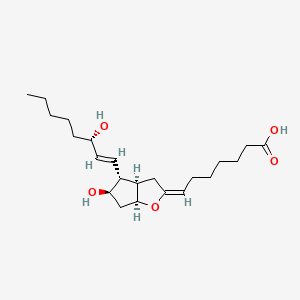

Dihomo-pgi(2)

Description

Contextualization within the Prostanoid Family

Prostanoids are synthesized from polyunsaturated fatty acids through a series of enzymatic reactions initiated by cyclooxygenase (COX) enzymes. wikipedia.orgskinident.world The specific prostanoid produced depends on the precursor fatty acid and the downstream synthases present in the cell. wikipedia.orgbio-rad.com

Prostaglandins (B1171923) are broadly classified into three series based on their fatty acid precursor:

Series 1 Prostaglandins: Derived from dihomo-γ-linolenic acid (DGLA). researchgate.netdrugbank.com

Series 2 Prostaglandins: Derived from arachidonic acid (AA). researchgate.netdrugbank.com

Series 3 Prostaglandins: Derived from eicosapentaenoic acid (EPA). researchgate.net

Dihomo-PGI(2) is a notable member of the "dihomo" family of prostaglandins, which are derived from adrenic acid (AdA), a 22-carbon fatty acid. thieme-connect.comnih.govpnas.org Adrenic acid itself can be formed from the elongation of arachidonic acid. pnas.org The synthesis of Dihomo-PGI(2) involves the sequential action of cyclooxygenase and prostacyclin synthase on adrenic acid. medchemexpress.com

Functionally, prostanoids often have opposing effects. For instance, prostacyclin (PGI(2)), a well-studied prostanoid derived from arachidonic acid, is a potent vasodilator and inhibitor of platelet aggregation. oup.comnih.govcreative-proteomics.com In contrast, thromboxane (B8750289) A(2) (TXA(2)), also derived from arachidonic acid, is a vasoconstrictor and promotes platelet aggregation. creative-proteomics.com Research suggests that Dihomo-PGI(2) is less biologically active than PGI(2). thieme-connect.com

Historical Perspective of Prostanoid Research

The discovery of prostanoids dates back to the 1930s when Swedish physiologist Ulf von Euler identified biologically active substances in human semen, which he named prostaglandins, assuming they originated from the prostate gland. jci.orgwikipedia.orgahajournals.org For several decades, research focused on isolating and characterizing these compounds. The structures of the first six prostaglandins were established by 1962. jci.org

A significant breakthrough came in the 1960s and 1970s with the work of Sune Bergström, Bengt Samuelsson, and John Vane, who elucidated the biosynthetic pathways of prostanoids from fatty acids like arachidonic acid. wikipedia.orgahajournals.org Their research, which earned them the Nobel Prize in Physiology or Medicine in 1982, laid the foundation for understanding the diverse roles of these lipid mediators. ahajournals.org The discovery of prostacyclin in 1976 as a potent inhibitor of platelet function and a strong vasodilator further expanded the known functions of the prostanoid family. taylorandfrancis.com

Significance of Extended-Chain Prostanoids in Lipid Mediators

The study of prostanoids has traditionally focused on those derived from 20-carbon fatty acids like arachidonic acid. However, there is growing interest in the roles of prostanoids derived from longer-chain fatty acids, such as Dihomo-PGI(2) from the 22-carbon adrenic acid. thieme-connect.comnih.gov

The presence and metabolism of these extended-chain prostanoids add another layer of complexity to the intricate network of lipid signaling. The formation of dihomo-prostaglandins from adrenic acid has been observed in various cell types. pnas.orgmedchemexpress.com For example, the synthesis of dihomo-PGI(2) has been demonstrated in endothelial cells. thieme-connect.comnih.gov

The biological relevance of many extended-chain prostanoids is still an active area of investigation. thieme-connect.com While some, like Dihomo-PGI(2), appear to be less potent than their 20-carbon counterparts, their formation and potential interactions with other signaling pathways highlight the diverse and nuanced roles of lipid mediators in cellular function. thieme-connect.com The study of these molecules contributes to a more comprehensive understanding of eicosanoid biology and may reveal novel regulatory mechanisms in health and disease.

Structure

2D Structure

3D Structure

Properties

CAS No. |

99286-22-3 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(7E)-7-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]heptanoic acid |

InChI |

InChI=1S/C22H36O5/c1-2-3-6-9-16(23)12-13-18-19-14-17(27-21(19)15-20(18)24)10-7-4-5-8-11-22(25)26/h10,12-13,16,18-21,23-24H,2-9,11,14-15H2,1H3,(H,25,26)/b13-12+,17-10+/t16-,18+,19+,20+,21-/m0/s1 |

InChI Key |

ITVMMMCBRSJVKT-LAALATIFSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCCCC(=O)O)/O2)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=CCCCCCC(=O)O)O2)O)O |

Synonyms |

dihomo-PGI(2) dihomo-prostaglandin I(2) |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dihomo Prostaglandin I 2

Precursor Substrate Utilization

The journey to Dihomo-PGI2 begins with the availability of its precursor fatty acids, which are typically esterified within the phospholipids (B1166683) of cellular membranes. Their release is a crucial initiating step for the biosynthetic cascade.

Dihomo-gamma-Linolenic Acid (DGLA) as a Primary Substrate

Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) is a key precursor for the synthesis of series-1 prostaglandins (B1171923), a group that includes Dihomo-PGI2. caymanchem.comlipidmaps.orgnih.gov DGLA itself is derived from the dietary essential fatty acid linoleic acid through a series of elongation and desaturation reactions. mdpi.com Once available in its free form within the cell, DGLA can be acted upon by cyclooxygenase enzymes to initiate the formation of prostaglandins. caymanchem.comnih.gov The metabolism of DGLA through the cyclooxygenase pathway leads to the production of prostaglandin (B15479496) H1 (PGH1), which is the direct precursor to all series-1 prostaglandins, including Dihomo-PGI2.

Adrenic Acid Metabolism to Dihomo-Prostaglandins

Adrenic acid (AdA; 22:4n-6), a 22-carbon polyunsaturated fatty acid, also serves as a substrate for the synthesis of a class of prostaglandins known as dihomoprostaglandins. spandidos-publications.comatamanchemicals.com This includes the formation of Dihomo-PGI2. spandidos-publications.comphysiology.org Adrenic acid is synthesized in the body through the elongation of arachidonic acid. physiology.org Human vascular endothelial cells have been shown to metabolize adrenic acid via the cyclooxygenase pathway to produce Dihomo-PGI2. spandidos-publications.comphysiology.org The metabolism of adrenic acid by cyclooxygenase was also observed in the renal medulla. atamanchemicals.com Studies have confirmed the conversion of adrenic acid to 1α,1β-dihomo-prostaglandins in human endothelial cells. nih.gov

Role of Phospholipase A2 in Substrate Release

For either DGLA or adrenic acid to be utilized for prostaglandin synthesis, they must first be liberated from their storage sites within the cell membrane's phospholipid bilayer. This critical step is primarily catalyzed by the enzyme Phospholipase A2 (PLA2) . mdpi.comnih.gov The activation of PLA2 leads to the hydrolysis of the ester bond at the sn-2 position of membrane phospholipids, releasing the polyunsaturated fatty acid precursors into the cytoplasm. nih.gov This release makes the fatty acids accessible to the enzymes of the prostaglandin synthesis pathway. The activity of PLA2 can be stimulated by various signals, including inflammatory and immunological stimuli. archivesofmedicalscience.com

Enzymatic Cascade in Dihomo-Prostaglandin I(2) Formation

Following their release, the precursor fatty acids enter a cascade of enzymatic reactions to be converted into Dihomo-PGI2. The cyclooxygenase enzymes are central to this process.

Cyclooxygenase Isoform Involvement (COX-1 and COX-2)

The conversion of both DGLA and adrenic acid into prostaglandin endoperoxides is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. mdpi.com There are two primary isoforms of this enzyme, Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) , both of which can metabolize these substrates. nih.govresearchgate.net

COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins involved in homeostatic functions. researchgate.net In contrast, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli, growth factors, and cytokines. researchgate.netuab.cat Both COX-1 and COX-2 can convert DGLA and adrenic acid into their respective prostaglandin H (PGH) intermediates, which are then further metabolized to various prostaglandins, including Dihomo-PGI2. spandidos-publications.comresearchgate.netthieme-connect.com

While both COX-1 and COX-2 can utilize DGLA and adrenic acid, they exhibit different kinetic preferences for these substrates.

Research indicates that COX-2 metabolizes DGLA and arachidonic acid with similar efficiency, having comparable Km values and maximal reaction rates (Vmax). nih.gov In contrast, COX-1 shows a preference for metabolizing arachidonic acid over DGLA. nih.gov This suggests that in cells where COX-1 is the predominant isoform, the synthesis of prostaglandins from arachidonic acid would be favored over those from DGLA.

Regarding adrenic acid, COX-2 demonstrates a broader substrate specificity than COX-1 and can oxygenate adrenic acid more efficiently. nih.gov Studies have shown that adrenic acid can compete with arachidonic acid for conversion by cyclooxygenase in human endothelial cells. nih.gov The larger active site of COX-2 compared to COX-1 is thought to contribute to its ability to accommodate a wider range of fatty acid substrates, including adrenic acid. acs.orgasbmb.org

Table 1: Precursor Substrates for Dihomo-Prostaglandin I(2) Biosynthesis

| Precursor Substrate | Chemical Formula | Primary Source |

|---|---|---|

| Dihomo-gamma-Linolenic Acid (DGLA) | C20H32O2 | Elongation of gamma-linolenic acid |

| Adrenic Acid (AdA) | C22H36O2 | Elongation of arachidonic acid |

Table 2: Key Enzymes in Dihomo-Prostaglandin I(2) Biosynthesis

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Phospholipase A2 | Releases precursor fatty acids from membrane phospholipids. mdpi.comnih.gov | Phospholipids | Dihomo-gamma-Linolenic Acid, Adrenic Acid |

| Cyclooxygenase-1 (COX-1) | Catalyzes the conversion of fatty acids to prostaglandin endoperoxides. nih.govresearchgate.net | Dihomo-gamma-Linolenic Acid, Adrenic Acid | Prostaglandin H1, Dihomo-Prostaglandin H2 |

| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of fatty acids to prostaglandin endoperoxides. nih.govresearchgate.net | Dihomo-gamma-Linolenic Acid, Adrenic Acid | Prostaglandin H1, Dihomo-Prostaglandin H2 |

| Prostacyclin Synthase | Converts prostaglandin H intermediates to prostacyclin. | Prostaglandin H1, Dihomo-Prostaglandin H2 | Dihomo-Prostaglandin I2 |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Dihomo-prostaglandin I(2) | Dihomo-PGI2 |

| Dihomo-gamma-Linolenic Acid | DGLA |

| Adrenic Acid | AdA |

| Phospholipase A2 | PLA2 |

| Cyclooxygenase-1 | COX-1 |

| Cyclooxygenase-2 | COX-2 |

| Prostaglandin H1 | PGH1 |

| Prostaglandin H2 | PGH2 |

| Linoleic Acid |

Regulation of Cyclooxygenase Expression

The biosynthesis of Dihomo-prostaglandin I(2) (Dihomo-PGI₂) is initiated by the action of cyclooxygenase (COX) enzymes on Dihomo-gamma-linolenic acid (DGLA). researchgate.netlipidmaps.org The availability of the COX enzyme is a critical regulatory point in this pathway. There are two primary isoforms of cyclooxygenase, COX-1 and COX-2, which are subject to different regulatory mechanisms. annualreviews.org

COX-1 is typically expressed constitutively in many tissues and is responsible for producing prostaglandins that are involved in homeostatic physiological functions, such as protecting the gastric mucosa and maintaining renal function. annualreviews.org

In contrast, COX-2 is an inducible enzyme, meaning its expression is generally low in most tissues but can be rapidly and substantially increased in response to specific stimuli. annualreviews.orgbiorxiv.org Inducing factors include pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, as well as growth factors. annualreviews.orgahajournals.org This inducible nature links COX-2 activity to pathological processes like inflammation and also to physiological events such as ovulation. annualreviews.org Furthermore, some prostaglandins, like PGE₂, can create a positive feedback loop by up-regulating the expression of COX-2 mRNA, thereby amplifying prostanoid synthesis. escholarship.org

Prostacyclin Synthase (PGIS) Catalysis

The final and committed step in the synthesis of Dihomo-PGI₂ is catalyzed by the enzyme Prostacyclin Synthase (PGIS). This enzyme converts the prostaglandin endoperoxide intermediate, PGH₁, which is formed from DGLA by COX enzymes, into Dihomo-PGI₂.

Characterization of PGIS as a Cytochrome P450 Enzyme (CYP8A1)

Prostacyclin Synthase (PGIS) is formally classified as CYP8A1, a member of the cytochrome P450 (P450) superfamily of enzymes. wikipedia.orgwikidoc.orgguidetopharmacology.org This classification is based on sequence similarity. wikipedia.orgwikidoc.org However, PGIS is an atypical P450 enzyme. nih.gov While the vast majority of P450 enzymes function as monooxygenases—catalyzing reactions that incorporate one atom of molecular oxygen into a substrate—PGIS functions as an isomerase. wikipedia.orgnih.gov It catalyzes the rearrangement of the endoperoxide bridge of its substrate, PGH₁, to form the prostacyclin structure without the requirement for molecular oxygen. wikipedia.orgwikidoc.org This isomerization reaction sets it apart from the typical catalytic activities of the P450 family. nih.gov

Table 1: Characteristics of Prostacyclin Synthase (PGIS/CYP8A1)

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Name | Prostacyclin Synthase (PGIS) | wikidoc.org |

| Systematic Name | (5Z,13E)-(15S)-9alpha,11alpha-epidioxy-15-hydroxyprosta-5,13-dienoate 6-isomerase | wikidoc.org |

| P450 Designation | CYP8A1 | wikipedia.orgguidetopharmacology.org |

| Protein Size | 500 amino acids | atlasgeneticsoncology.org |

| Molecular Weight | ~57 kDa | atlasgeneticsoncology.org |

| Cofactor | Heme | wikipedia.orgatlasgeneticsoncology.org |

| Catalytic Function | Isomerase | wikipedia.orgnih.gov |

| Reaction Type | Converts prostaglandin endoperoxides (e.g., PGH₁) to prostacyclins (e.g., Dihomo-PGI₂). | wikipedia.orgatlasgeneticsoncology.org |

| Oxygen Requirement | Does not require molecular oxygen (O₂). | wikipedia.orgwikidoc.org |

Subcellular Localization of PGIS

Prostacyclin Synthase is an integral membrane protein. wikipedia.org Its primary location within the cell is the endoplasmic reticulum membrane. wikipedia.orgwikidoc.orgnih.govatlasgeneticsoncology.org This localization is consistent with its role in the prostaglandin synthesis cascade, as the preceding enzyme, cyclooxygenase, is also associated with the endoplasmic reticulum and nuclear envelope. PGIS has also been identified in microsomes, which are fragments of the endoplasmic reticulum. atlasgeneticsoncology.org Studies have shown its expression in a wide variety of tissues and cells, including vascular endothelial and smooth muscle cells, as well as neuronal and glial cells in the brain. ahajournals.orgnih.govnih.gov

Structural Basis for PGIS Isomerization Reaction

The unique isomerization reaction catalyzed by PGIS is a result of its distinct three-dimensional structure. nih.gov Crystallographic studies have revealed the structural basis for its catalytic mechanism. The reaction is initiated by the stereospecific binding of the substrate, the prostaglandin endoperoxide (PGH₁), to the heme iron within the enzyme's active site. nih.gov

The proposed mechanism is a radical-mediated isomerization. nih.gov Unlike most P450 enzymes where substrate-induced conformational changes occur at the distal side of the heme, in PGIS, these changes are observed on the proximal side and within the heme group itself. nih.govpdbj.org This interaction triggers the cleavage of the endoperoxide bridge and the subsequent formation of a new five-membered ring, which is the characteristic feature of the prostacyclin molecule. nih.gov

A key structural feature of PGIS is a "heme barrier" that has evolved to ensure strict binding specificity for its PGH substrate. nih.gov This high fidelity prevents the highly reactive radical intermediates from undergoing side reactions, thus ensuring that the isomerization to prostacyclin is the overwhelmingly favored outcome. nih.gov This structural constraint is crucial for the enzyme's high product fidelity, which is in contrast to the related enzyme thromboxane (B8750289) synthase, which converts only a portion of its substrate to the primary product. nih.gov

Alternative Metabolic Routes and Derivatives

The precursor fatty acid for Dihomo-PGI₂, Dihomo-gamma-linolenic acid (DGLA), is a polyunsaturated fatty acid (PUFA) that can be metabolized through several enzymatic pathways. While the cyclooxygenase pathway leads to the production of series-1 prostaglandins, DGLA can also be a substrate for other enzyme systems.

Cytochrome P450-Mediated Oxygenation of DGLA

Beyond the PGIS (CYP8A1) enzyme, other cytochrome P450 enzymes can directly metabolize DGLA. nih.govacs.orgdiva-portal.org In mammals, various P450 isoforms act as monooxygenases to convert DGLA and other PUFAs into epoxy- and hydroxy-fatty acids. nih.govacs.orgresearchgate.net This represents a significant alternative metabolic route.

The epoxy-PUFAs generated by this P450-mediated oxygenation can be further metabolized. Enzymes known as epoxide hydrolases (EHs) can hydrolyze the epoxide group to form dihydroxy-PUFAs. nih.govacs.org For instance, DGLA can be converted to dihydroxyeicosadienoic acid (DHED) through this sequential CYP-EH pathway. nih.govacs.org These oxidized lipid metabolites represent a distinct class of signaling molecules from prostaglandins and can mediate various biological effects. nih.gov

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Dihomo-prostaglandin I(2) | Dihomo-PGI₂ |

| Dihomo-gamma-linolenic acid | DGLA |

| Cyclooxygenase | COX |

| Prostacyclin Synthase | PGIS |

| Cytochrome P450 8A1 | CYP8A1 |

| Prostaglandin Endoperoxide H₁ | PGH₁ |

| Prostaglandin E₂ | PGE₂ |

| Dihydroxyeicosadienoic acid | DHED |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin | IL |

| Epoxide Hydrolase | EH |

Formation of Hydroxy- and Epoxy-Dihomo-Polyunsaturated Fatty Acids

Formation of Other Dihomo-Prostaglandin Series (e.g., Dihomo-PGE1, Dihomo-PGD1)

The formation of other dihomo-prostaglandin series involves different precursor fatty acids and enzymatic pathways. Prostaglandins of the 1-series, such as Prostaglandin E1 (PGE1) and Prostaglandin D1 (PGD1), are not derived from adrenic acid but from dihomo-γ-linolenic acid (DGLA). ontosight.aidrugbank.comncats.io

The biosynthesis is initiated by the action of COX enzymes (COX-1 and COX-2) on DGLA, which converts it into the unstable endoperoxide intermediate, Prostaglandin H1 (PGH1). ontosight.ailipidmaps.org From PGH1, the pathway diverges depending on the specific synthase enzyme present in the cell.

Dihomo-PGE1: PGH1 is isomerized to PGE1 by the action of PGE synthase. ontosight.ai PGE1 is recognized for its vasodilatory and anti-inflammatory properties. drugbank.comncats.io

Dihomo-PGD1: In cells containing PGD synthase, PGH1 is converted into PGD1. ontosight.ainih.gov This prostaglandin has been noted for its role in allergic responses and inflammation. ontosight.ainih.gov

This highlights the specificity of the metabolic pathways, where the structure of the initial PUFA precursor dictates the series of prostaglandins that are ultimately synthesized. elsevier.es

Catabolic Pathways and Inactivation Mechanisms

The biological activity of Dihomo-PGI2 is tightly controlled by its rapid breakdown into inactive metabolites. This inactivation occurs through both non-enzymatic and enzymatic processes.

Non-Enzymatic Hydrolysis to Stable Metabolites (e.g., 6-keto-Dihomo-PGF1α)

Similar to its analogue PGI2, Dihomo-PGI2 is chemically unstable in aqueous solution and has a very short half-life. nih.gov It undergoes rapid, non-enzymatic hydrolysis to a more stable, and biologically inactive, metabolite. nih.govresearchgate.net Human endothelial cells have been shown to metabolize adrenic acid into Dihomo-PGI2, which is then detected as its stable hydrolysis product, 1α,1β-dihomo-6-ketoprostaglandin F1α (also referred to as dihomo-6-keto-PGF1α). nih.govnih.govcapes.gov.br The measurement of this stable metabolite is often used as a reliable marker for Dihomo-PGI2 biosynthesis in vivo. chemie-brunschwig.ch

Enzymatic Degradation Routes

In addition to non-enzymatic hydrolysis, prostanoids are actively catabolized by specific enzymes. The principal route for enzymatic inactivation begins with the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). elsevier.es This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone, yielding 15-keto-prostaglandins. elsevier.es This single step results in a dramatic loss of biological activity. Following this oxidation, the 13,14-double bond is reduced by 13,14-prostaglandin reductase, leading to the formation of 13,14-dihydro-15-keto metabolites, which can be further broken down for excretion. elsevier.es

Table 2: Catabolism of Dihomo-Prostaglandin I(2)

| Pathway | Mechanism | Key Enzyme(s) | Product(s) |

|---|---|---|---|

| Non-Enzymatic | Hydrolysis | None | 1α,1β-dihomo-6-ketoprostaglandin F1α nih.gov |

Molecular and Cellular Mechanisms of Dihomo Prostaglandin I 2 Action

Receptor Binding and Activation

The biological effects of Dihomo-PGI(2) are initiated by its binding to and activation of specific cell surface receptors. The primary receptor for prostaglandins (B1171923) of the I-series is the prostacyclin (IP) receptor.

Interaction with the Prostacyclin (IP) Receptor

Dihomo-PGI(2) is a known agonist for the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The binding of Dihomo-PGI(2) to the IP receptor is a critical step that triggers a conformational change in the receptor, leading to the activation of its associated G-protein. While specific binding affinity studies for Dihomo-PGI(2) are not as extensively detailed as for its analogue PGI(2), the structural similarity suggests a comparable interaction. For instance, PGI(2) typically exhibits high affinity for the IP receptor, with half-maximal binding occurring at nanomolar concentrations. wikipedia.org

Potential for Cross-Reactivity with Other Prostanoid Receptors

Prostanoid receptors share a degree of homology, which can lead to cross-reactivity with various prostaglandin (B15479496) analogues. nih.gov While the IP receptor is the primary target for I-series prostaglandins, there is potential for Dihomo-PGI(2) to interact with other prostanoid receptors, albeit likely with lower affinity. For example, the PGI(2) analogue iloprost (B1671730) shows equivalent binding affinity for the IP and EP1 receptors, and appreciable affinity for EP4 and EP3 receptors. nih.govresearchgate.net Similarly, PGE(1), which is also derived from DGLA, can interact with EP2 and EP4 receptors. researchgate.net Given these precedents, it is plausible that Dihomo-PGI(2) could exhibit some level of cross-reactivity with other prostanoid receptors, such as the EP receptors. However, detailed studies on the specific cross-reactivity profile of Dihomo-PGI(2) are limited.

Table 1: Prostanoid Receptor Interactions

| Prostanoid | Primary Receptor | Known Cross-Reactivity |

|---|---|---|

| Dihomo-PGI(2) | IP | Potential for cross-reactivity with other prostanoid receptors (e.g., EP) is suggested but not extensively documented. |

| PGI(2) | IP | Weak affinity for PGD2, PGE2, and PGF2α receptors. wikipedia.org |

| Iloprost (PGI(2) analogue) | IP | EP1, EP3, EP4. nih.govresearchgate.net |

| PGE(1) | EP Receptors | Can interact with IP receptors. mdpi.com |

Intracellular Signaling Cascades

Upon binding of Dihomo-PGI(2) to its receptor, a cascade of intracellular events is initiated, leading to the cellular response. This signaling pathway is primarily mediated by G-proteins and the subsequent modulation of cyclic adenosine (B11128) monophosphate levels.

G-Protein Coupled Receptor Signaling (Gs Activation)

The IP receptor is predominantly coupled to the stimulatory G-protein, Gs. researchgate.netnih.gov Activation of the IP receptor by Dihomo-PGI(2) leads to the dissociation of the Gs alpha subunit (Gαs) from the beta-gamma subunit complex. The activated Gαs subunit then proceeds to interact with and activate its downstream effector, adenylyl cyclase. researchgate.net

Cyclic Adenosine Monophosphate (cAMP) Modulation

Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net This leads to a rapid increase in the intracellular concentration of cAMP, which acts as a crucial second messenger in the signaling pathway initiated by Dihomo-PGI(2). The elevation of cAMP levels is a hallmark of IP receptor activation and is central to the physiological effects of Dihomo-PGI(2). nih.gov

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events (e.g., VASP)

The primary intracellular effector of cAMP is protein kinase A (PKA). researchgate.netnih.gov cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits are then free to phosphorylate various substrate proteins on serine and threonine residues, thereby altering their activity and leading to the final cellular response.

A key substrate of PKA in platelets and vascular smooth muscle cells is the vasodilator-stimulated phosphoprotein (VASP). google.comcellsignal.com PKA-mediated phosphorylation of VASP, particularly at the Ser157 residue, is a well-established downstream event following IP receptor activation. google.comcellsignal.com Phosphorylation of VASP is associated with the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. google.comnih.gov Studies have shown that metabolites of DGLA can enhance VASP phosphorylation, indicating that Dihomo-PGI(2) likely utilizes this pathway. google.comresearchgate.net

Table 2: Key Components of the Dihomo-PGI(2) Signaling Pathway

| Component | Function |

|---|---|

| Dihomo-PGI(2) | Ligand |

| IP Receptor | G-protein coupled receptor |

| Gs Protein | Transducer; activates adenylyl cyclase |

| Adenylyl Cyclase | Enzyme; synthesizes cAMP from ATP |

| cAMP | Second messenger; activates PKA |

| PKA | Enzyme; phosphorylates downstream targets |

| VASP | Substrate of PKA; involved in cytoskeletal dynamics and cell adhesion |

Regulation of Intracellular Calcium Homeostasis

Dihomo-PGI(2), much like PGI(2), is a key regulator of intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in numerous cellular functions. The primary mechanism for this regulation is initiated by the binding of Dihomo-PGI(2) to the G-protein coupled prostacyclin (IP) receptor on the cell surface. reactome.org This interaction predominantly activates the Gs alpha subunit of the associated G-protein.

Activation of the Gs protein stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ersnet.orgresearchgate.net The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA). researchgate.net PKA, in turn, phosphorylates various downstream protein targets, which culminates in a decrease in [Ca²⁺]i. nih.gov This reduction is achieved through two principal actions: the blockade of calcium channels to prevent Ca²⁺ influx from the extracellular space and the inhibition of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum. researchgate.net

In some cellular contexts, prostacyclin signaling has been observed to increase free calcium ion concentrations, suggesting a more complex and cell-type-specific regulation of calcium homeostasis. physiology.org For instance, the prostacyclin analog iloprost has been shown to increase [Ca²⁺]i levels in certain kidney cells, an effect mediated through the EP1 receptor rather than the IP receptor. physiology.orgnih.gov This highlights the potential for cross-reactivity with other prostanoid receptors, which could lead to varied effects on intracellular calcium depending on the receptor expression profile of the target cell.

Table 1: Key Molecular Players in Dihomo-PGI(2)-Mediated Calcium Regulation

| Molecule | Role |

| Dihomo-PGI(2) | Initiating ligand |

| IP Receptor | Cell surface G-protein coupled receptor for Dihomo-PGI(2) |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP |

| cAMP | Second messenger that activates PKA |

| Protein Kinase A (PKA) | Phosphorylates target proteins to reduce intracellular calcium |

| Calcium Channels | Regulate the influx of calcium into the cell |

| Endoplasmic Reticulum | Intracellular storage site for calcium |

Rho Kinase Pathway Inhibition

The Rho kinase (ROCK) pathway is a central regulator of cellular contraction, motility, and proliferation. Dihomo-PGI(2) is understood to exert inhibitory effects on this pathway, contributing to processes such as vasodilation. The inhibition of the Rho kinase pathway by prostacyclins is a significant mechanism downstream of IP receptor activation. nih.gov

The signaling cascade leading to Rho kinase inhibition is also linked to the increase in intracellular cAMP. Elevated cAMP levels and the subsequent activation of PKA are thought to suppress the activity of the small GTPase RhoA, a key activator of ROCK. ahajournals.org By inhibiting the RhoA/ROCK pathway, Dihomo-PGI(2) can lead to the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation. ahajournals.org In certain cell types, activation of the IP receptor can also stimulate G12/G13 G-proteins, which in turn activate the Rho family of GTPases, indicating a complex and potentially context-dependent regulation of this pathway. wikipedia.org

Inhibition of the Rho kinase pathway is a therapeutic target for a number of cardiovascular diseases. nih.gov The ability of Dihomo-PGI(2) to modulate this pathway underscores its potential role in maintaining vascular homeostasis.

Potential Nuclear Receptor Interactions (e.g., PPARs)

Beyond its classical cell surface receptor-mediated actions, Dihomo-PGI(2) and its analogs are thought to interact with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). springermedizin.de These ligand-activated transcription factors are crucial regulators of lipid metabolism, inflammation, and cellular proliferation. nih.gov

Prostacyclin analogs have been shown to activate PPARα and PPARδ. nih.gov There is also evidence for crosstalk between the IP receptor and PPARγ. frontiersin.org Studies have demonstrated that prostacyclin analogs can activate PPARγ in a manner that is dependent on the presence of the IP receptor, suggesting an indirect activation mechanism. nih.govfrontiersin.org This IP receptor-dependent activation of PPARγ can contribute to the anti-proliferative effects of prostacyclin analogs. nih.gov In some instances, the anti-proliferative actions of these analogs are preserved even with IP receptor downregulation, with the effects being mediated through PPARγ. atsjournals.org

The interaction with PPARs represents a non-classical, intracrine signaling pathway for prostacyclins, where the molecule acts within the cell to modulate gene expression directly. nih.gov This dual signaling capacity, through both cell surface and nuclear receptors, allows for a broader range of biological responses to Dihomo-PGI(2).

Table 2: Investigated Interactions of Prostacyclin Analogs with PPARs

| Prostacyclin Analog | PPAR Subtype(s) Activated | Cellular Effect | Reference |

| Iloprost | PPARα, PPARδ | Transcriptional activation | nih.gov |

| Carbacyclin | PPARα, PPARδ | Transcriptional activation | nih.gov |

| Treprostinil | PPARγ | Inhibition of cell proliferation | nih.govatsjournals.org |

| Various Analogs | PPARγ | IP receptor-dependent activation | frontiersin.org |

Gene Expression Modulation by Dihomo-Prostaglandin I(2)

The signaling cascades initiated by Dihomo-PGI(2) ultimately converge on the nucleus to modulate the expression of specific genes. This genomic regulation underlies many of the long-term physiological effects of this eicosanoid. The two primary pathways through which Dihomo-PGI(2) influences gene expression are the cAMP/PKA/CREB pathway and the PPAR pathway.

Following the activation of PKA by cAMP, the catalytic subunit of PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). researchgate.net Phosphorylated CREB then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby activating their transcription. researchgate.net

Alternatively, the interaction of Dihomo-PGI(2) or its metabolites with PPARs allows for direct regulation of gene transcription. mmu.ac.uk Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes, influencing their expression. nih.gov

Prostaglandin E(1) (PGE(1)), another metabolite of DGLA, has been shown to modulate the expression of a number of genes. For example, in human dermal fibroblasts, Lipo-PGE(1) has been found to decrease the mRNA expression of collagen 1A1, 1A2, and 3A1. plos.org In vascular-derived cells, PGE(1) can induce the expression of vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1). researchgate.net Furthermore, PGE(1) has been shown to enhance the expression of Nurr1 target genes in dopaminergic neurons. bwise.kr While these findings are for PGE(1), they provide insight into the potential gene regulatory functions of DGLA-derived prostanoids like Dihomo-PGI(2).

Cellular and Tissue Specific Biological Roles of Dihomo Prostaglandin I 2 in Vitro and Animal Models

Vascular System Homeostasis and Regulation

Dihomo-PGI₂ and other adrenic acid metabolites are integral to maintaining the balance of vascular tone and health. They are produced by vascular cells and exert localized effects on the surrounding tissues. spandidos-publications.comphysiology.org

The precursor to Dihomo-PGI₂, adrenic acid, is actively metabolized by vascular endothelial cells to produce compounds that cause vasodilation. physiology.org Research using bovine coronary arteries has shown that adrenic acid induces significant, concentration-dependent relaxation of vascular smooth muscle cells. nih.govahajournals.org This effect is attributed to the combined action of its cyclooxygenase (COX) metabolites, including Dihomo-PGI₂, and its cytochrome P450 (CYP450) metabolites, such as dihomo-epoxyeicosatrienoic acids (DH-EETs). physiology.orgnih.govahajournals.org

The mechanism underlying this vasodilation involves the hyperpolarization of the VSMC membrane. spandidos-publications.comahajournals.org Metabolites like DH-EETs activate large-conductance calcium-activated potassium channels (BKCa) on smooth muscle cells. nih.govahajournals.org This activation leads to an outflow of potassium ions, which hyperpolarizes the cell and results in the relaxation of the vascular muscle, contributing to vasodilation. spandidos-publications.comphysiology.org

Click to view Vasodilatory Effects of Adrenic Acid in Bovine Coronary Arteries

| Condition | Maximal Relaxation (%) | Mediating Pathway | Reference |

|---|---|---|---|

| Adrenic Acid | 76 ± 3% | Endothelium-Dependent | ahajournals.org |

| Adrenic Acid + Indomethacin (COX Inhibitor) | 53 ± 3% | Cytochrome P450 (CYP450) | ahajournals.org |

| Adrenic Acid + Miconazole (CYP450 Inhibitor) | 32 ± 4% | Cyclooxygenase (COX) | ahajournals.org |

| DH-EET Regioisomers (CYP450 Metabolites) | ~83% | Potassium Channel Activation | ahajournals.org |

Prostaglandins (B1171923) are recognized for their role in modulating the growth of vascular smooth muscle cells. The proliferation and migration of VSMCs are key events in the development of conditions like atherosclerosis and restenosis following angioplasty. frontiersin.orgmdpi.com Vasodilatory prostaglandins, as a class, are known inhibitors of VSMC proliferation when stimulated by mitogenic factors. nih.gov

Specifically, metabolites derived from dihomo-γ-linolenic acid (DGLA), a related omega-6 fatty acid, have demonstrated clear anti-proliferative properties. researchgate.net Prostaglandin (B15479496) E₁ (PGE₁), a DGLA metabolite, has been shown to inhibit the proliferation of vascular smooth muscle cells in vitro. researchgate.net This effect is significant as it can potentially arrest the formation of atherosclerotic plaques. researchgate.net Given the structural and functional similarities, Dihomo-PGI₂ is expected to contribute to this anti-proliferative environment, counteracting the pathological growth of VSMCs. PGI₂, its arachidonic acid-derived counterpart, also exerts well-documented anti-proliferative and anti-migratory effects on these cells. frontiersin.org

Studies utilizing isolated arteries from animal models provide robust evidence for the role of adrenic acid metabolites in regulating vascular tone. In bovine coronary arteries, adrenic acid application leads to endothelium-dependent relaxation. physiology.orgnih.gov This response is significantly reduced when the endothelium is removed or when inhibitors of the COX and CYP450 pathways are used, confirming that endothelial-derived metabolites, including Dihomo-PGI₂, are responsible for this effect. ahajournals.orgnih.gov

The relaxation is substantial, with adrenic acid inducing a maximal relaxation of approximately 76-83% in pre-constricted arterial rings. ahajournals.orgnih.gov This potent vasodilatory action underscores the importance of the adrenic acid metabolic pathway in maintaining coronary blood flow. In vivo studies in rats have further shown that related prostaglandins, PGI₂ and PGE₂, cause a dose-dependent reduction in blood pressure, highlighting the systemic potential of these vasodilatory lipids. nih.gov

The vascular endothelium is the primary site for the synthesis of Dihomo-PGI₂ from its precursor, adrenic acid. spandidos-publications.comthieme-connect.com Human umbilical endothelial cells have been shown to effectively convert adrenic acid into Dihomo-PGI₂. physiology.orgthieme-connect.com This production is a critical endothelial function that contributes to vascular homeostasis. nih.gov The synthesis of Dihomo-PGI₂ can be enhanced in the presence of certain peroxide compounds, suggesting that its production may be modulated during conditions of oxidative stress. thieme-connect.com By producing Dihomo-PGI₂, endothelial cells play a direct role in regulating local vascular tone and preventing the initiation of thrombosis on the vessel surface. spandidos-publications.comphysiology.org

Regulation of Vascular Tone in Animal Models

Platelet Biology and Hemostasis

Beyond the vessel wall, Dihomo-PGI₂ plays a crucial role in modulating the activity of platelets, the cellular components responsible for blood clotting.

One of the most well-defined roles of the prostacyclin family is the potent inhibition of platelet aggregation. annualreviews.orgnih.gov Dihomo-PGI₂, produced by human vascular endothelial cells from adrenic acid, has been shown to inhibit platelet aggregation induced by thrombin. spandidos-publications.comphysiology.org This anti-aggregatory function is a cornerstone of vascular thromboresistance, preventing the formation of unwanted blood clots.

However, research indicates that the potency of Dihomo-PGI₂ as a platelet inhibitor is lower than that of its more common analogue, PGI₂ (prostacyclin), which is derived from arachidonic acid. thieme-connect.com Comparative studies on related compounds, such as PGI₃ from eicosapentaenoic acid (EPA), show that it has an anti-aggregatory potency on human platelets that is comparable to PGI₂. researchgate.net This suggests a high degree of specificity in the interaction between different prostacyclins and their receptors on the platelet surface. The inhibitory action of these prostaglandins is generally mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within the platelet. annualreviews.org

Click to view Comparative Anti-Platelet Aggregation Activity

| Compound | Precursor Fatty Acid | Anti-Aggregation Effect | Reference |

|---|---|---|---|

| Dihomo-PGI₂ | Adrenic Acid | Inhibits thrombin-induced platelet aggregation; noted to be less active than PGI₂. | spandidos-publications.comphysiology.orgthieme-connect.com |

| PGI₂ (Prostacyclin) | Arachidonic Acid | Potent inhibitor of platelet aggregation. | annualreviews.orgnih.gov |

| PGI₃ | Eicosapentaenoic Acid (EPA) | As effective as PGI₂ on human platelets. | researchgate.net |

| PGE₁ | Dihomo-γ-linolenic Acid (DGLA) | Inhibits platelet aggregation. | researchgate.netannualreviews.org |

Antithrombotic Activities in Experimental Models

Dihomo-prostaglandin I(2) (Dihomo-PGI2) is a member of the prostacyclin family, which is renowned for its potent antithrombotic effects. Prostacyclins, including the more extensively studied Prostaglandin I(2) (PGI2) derived from arachidonic acid, are powerful inhibitors of platelet aggregation. annualreviews.org The antithrombotic actions of these compounds are primarily mediated through the activation of the prostacyclin (IP) receptor on platelets, which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of platelet activation and aggregation. annualreviews.org

The precursor to Dihomo-PGI2, dihomo-γ-linolenic acid (DGLA), gives rise to the 1-series prostaglandins. researchgate.net The first prostaglandin identified to have an inhibitory effect on platelet aggregation was Prostaglandin E1 (PGE1), which is also derived from DGLA. annualreviews.org This foundational discovery highlighted the potential of DGLA metabolites as antithrombotic agents.

Immunomodulation and Inflammation

Dihomo-PGI2 and related metabolites of DGLA are recognized for their roles in immunomodulation and inflammation, often exerting anti-inflammatory effects that contrast with the pro-inflammatory actions of many arachidonic acid derivatives. lipinutragen.itnih.gov The balance between the metabolic pathways of DGLA and arachidonic acid is a critical determinant of the inflammatory outcome. By competing with arachidonic acid for the same cyclooxygenase (COX) enzymes, DGLA can shift eicosanoid production towards less inflammatory or actively anti-inflammatory compounds, such as those in the 1-series prostaglandins. researchgate.netlipinutragen.it

Anti-Inflammatory Actions in Cellular Models

In cellular models, the anti-inflammatory potential of the DGLA pathway has been clearly demonstrated. Supplementation with DGLA has been shown to inhibit the production of pro-inflammatory mediators. For instance, DGLA can suppress the synthesis of inflammatory eicosanoids derived from arachidonic acid. researchgate.net Research using macrophage cell lines has shown that DGLA supplementation leads to the production of anti-inflammatory metabolites like PGE1. cardiff.ac.uk PGE1 has demonstrated anti-inflammatory properties, including the ability to inhibit macrophage infiltration. researchgate.netcardiff.ac.uk Furthermore, DGLA itself has been observed to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in human peripheral blood mononuclear cells, an effect that occurs independently of COX enzyme activity. nih.gov

Modulation of Inflammatory Cell Activation (e.g., Macrophages, Dendritic Cells, T Cells, Eosinophils)

The immunomodulatory effects of DGLA metabolites extend to the direct regulation of various inflammatory cells.

Macrophages : Metabolites of DGLA, such as PGE1, have been shown to increase the tumoricidal activity of macrophages. lipinutragen.it In vitro studies have demonstrated that DGLA can reduce monocyte migration and inhibit the expression of pro-inflammatory genes within macrophages. cardiff.ac.uk

Dendritic Cells (DCs) : While direct studies on Dihomo-PGI2 are scarce, the effects of the closely related PGI2 provide significant insight. PGI2 analogues can decrease the maturation and function of mouse bone marrow-derived dendritic cells, reducing their production of pro-inflammatory cytokines and diminishing their capacity to activate CD4+ T cells. nih.gov PGI2 signaling also exerts an anti-inflammatory role in human dendritic cells. nih.gov

T Cells : The PGI2/IP receptor signaling pathway is a known suppressor of T cell activity. PGI2 inhibits the activation of CD4+ T cells and reduces their production of Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). nih.govnih.gov In experimental models, the absence of the IP receptor leads to an augmentation of T helper 2 cell function, reinforcing the inhibitory role of prostacyclin signaling in T cell-mediated responses. nih.gov

Eosinophils : Human eosinophils, key effector cells in allergic inflammation, express the IP receptor, making them responsive to prostacyclins. researchgate.net This suggests that Dihomo-PGI2 could potentially modulate the function of eosinophils, although specific research on this interaction is limited. Eosinophils themselves can release a variety of immune-modulating cytokines and have been shown to regulate DC and T cell responses. nih.gov

Effects in Allergic Inflammation Models

The role of the prostacyclin signaling pathway in allergic inflammation is predominantly protective. Studies using mouse models of ovalbumin-induced allergic airway inflammation have been crucial in elucidating this role. Mice genetically deficient in the IP receptor exhibit significantly exacerbated allergic inflammatory responses, including increased inflammatory cell infiltration into the lungs and higher levels of pro-inflammatory chemokines. nih.govnih.gov These findings strongly indicate that endogenous prostacyclin signaling, through which Dihomo-PGI2 would act, serves to dampen allergic inflammation. nih.gov Furthermore, the precursor DGLA is believed to exert anti-allergic effects by inhibiting the formation of pro-inflammatory eicosanoids from arachidonic acid. researchgate.net

Impact on Cytokine and Chemokine Production

The immunomodulatory function of Dihomo-PGI2 and its precursors is closely linked to their ability to alter the profile of cytokines and chemokines produced during an immune response. DGLA and its metabolites generally promote a shift from a pro-inflammatory to an anti-inflammatory cytokine environment.

In various cellular models, DGLA or its metabolite PGE1 have been shown to inhibit the production of key pro-inflammatory cytokines such as TNF-α and Interferon-gamma (IFN-γ). nih.govnih.gov Conversely, they can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov PGI2 analogues have been reported to decrease the secretion of TNF-α, IL-1α, IL-6, and IL-12 from dendritic cells. nih.gov

In vivo, the absence of the IP receptor in mouse models of allergic inflammation leads to a significant increase in Th2 cytokines like IL-5 and IL-13, as well as a broad range of inflammatory chemokines responsible for recruiting immune cells, including CCL11 (eotaxin-1), CCL17, CCL22, and CXCL12. nih.gov This demonstrates that signaling via the prostacyclin receptor is critical for restraining the production of these inflammatory mediators.

Table 1: Effect of DGLA Metabolites and PGI2 Analogues on Cytokine and Chemokine Production

| Cell Type | Stimulus | Compound Tested | Effect | Cytokine/Chemokine | Reference |

|---|---|---|---|---|---|

| Human PBMCs | Concanavalin A | PGE1 (from DGLA) | Inhibition | TNF-α, IFN-γ | nih.gov |

| Human PBMCs | LPS | PGE1 (from DGLA) | Increase | IL-10 | nih.gov |

| Human Leukocytes | - | DGLA | Inhibition | TNF-α | nih.gov |

| Mouse Dendritic Cells | LPS | PGI2 Analogues | Inhibition | TNF-α, IL-1α, IL-6, IL-12 | nih.gov |

| Mouse Dendritic Cells | LPS | PGI2 Analogues | Increase | IL-10 | nih.gov |

Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that is associated with aging and various pathologies. This process involves complex signaling pathways and a characteristic secretory phenotype (SASP). Prostaglandins, as products of the cyclooxygenase (COX) enzymes, are known to play a significant role in both the induction and maintenance of senescence. wikipathways.orgnih.gov The COX-2 pathway, in particular, is upregulated during senescence and contributes to the production of various prostaglandins that can act in an autocrine and paracrine manner to reinforce the senescent state. wikipathways.orgresearchgate.net

While the general prostaglandin synthesis machinery is implicated in senescence, direct research focusing specifically on the role of Dihomo-PGI2 is limited. Much of the current research into the role of "dihomo-prostaglandins" in senescence has centered on a different compound, dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2). nih.govnih.gov This prostaglandin is derived from adrenic acid, not DGLA, and has been identified as a key intracellular biomarker that accumulates in senescent cells and promotes the senescence-associated secretory phenotype through activation of RAS signaling. wikipathways.orgnih.gov

Given that Dihomo-PGI2 is synthesized by the same COX enzymes that are active during senescence, it is plausible that its production could be altered in senescent cells. nih.gov However, its specific function within the complex network of senescence pathways, and whether it promotes or counteracts this process, remains an area requiring further investigation.

Role of Dihomo-15d-PGJ2 in Senescence-Associated Phenotypes

Cellular senescence is a state of irreversible cell cycle arrest accompanied by a specific secretory phenotype. Recent research has identified a significant role for dihomo-prostaglandins in this process.

Detailed Research Findings: Senescent cells have been found to activate the biosynthesis of various oxylipins, which are bioactive lipids that can reinforce the proliferative arrest and promote aspects of the Senescence-Associated Secretory Phenotype (SASP). nih.govnih.gov Among these, the dihomo-prostaglandins, derived from adrenic acid, are the main prostaglandins produced by senescent cells. nih.gov Specifically, 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), an unstudied intracellular prostaglandin, accumulates in senescent cells and is considered an intracellular biomarker of senescence. nih.govnih.gov

Studies have shown that dihomo-15d-PGJ2 is one of the most highly elevated senescence-associated prostaglandins. wikipathways.org Its synthesis and accumulation are observed across multiple cell types and tissues in response to various senescence-inducing stimuli. nih.gov Functionally, dihomo-15d-PGJ2 actively promotes senescence-associated phenotypes. nih.govexlibrisgroup.com Treatment of non-senescent cells with dihomo-15d-PGJ2 was found to induce markers of senescence, including reduced cell proliferation, decreased levels of Lamin B1 (LMNB1) mRNA, and increased SA-β-gal activity and CDKN1A/p21 mRNA levels. nih.gov

The mechanism behind this involves the activation of wild-type RAS signaling pathways. nih.goveurekalert.org While oncogenic RAS is known to drive cells into senescence, these findings identify a role for wild-type RAS activation by dihomo-15d-PGJ2 in promoting and maintaining the senescent state. nih.gov This activation of the RAS-RAF signaling pathway is crucial for multiple facets of senescence, including the expression of SASP components and the proliferative arrest. nih.gov Furthermore, inhibiting the synthesis of dihomo-15d-PGJ2 allowed a portion of cells to bypass senescence and continue to divide, underscoring its functional importance in this process. eurekalert.org

| Finding | Model/System | Key Outcome | Reference |

|---|---|---|---|

| Increased synthesis of dihomo-prostaglandins in senescent cells. | Human cell culture | Dihomo-15d-PGJ2 identified as the primary prostaglandin and an intracellular biomarker of senescence. | nih.gov |

| Treatment of non-senescent cells with dihomo-15d-PGJ2. | Human cell culture | Induced senescence markers: reduced proliferation, increased SA-β-gal activity, and changes in gene expression (decreased LMNB1, increased p21). | nih.gov |

| Mechanism of action for dihomo-15d-PGJ2. | Human cell culture | Activates the RAS-RAF signaling pathway, which is critical for inducing and maintaining senescence phenotypes. | nih.gov |

| Inhibition of dihomo-15d-PGJ2 synthesis. | Human cell culture and mice | Allowed a subset of cells to escape senescence and resulted in a less inflammatory SASP profile. | eurekalert.org |

Impact on Cellular Growth and Differentiation in In Vitro Systems

Metabolites of DGLA, the precursor to 1-series prostaglandins including Dihomo-PGI2, have demonstrated significant effects on cellular proliferation and differentiation, particularly in the context of cancer and immunology.

Detailed Research Findings: DGLA can be metabolized by cyclooxygenase (COX) enzymes to produce 1-series prostaglandins, such as Prostaglandin E1 (PGE1). nih.govnih.gov These metabolites possess anti-proliferative and anti-inflammatory properties. nih.govcapes.gov.br Specifically, PGE1 has been shown to inhibit the growth of cancer cells and promote their differentiation. nih.govcapes.gov.br Supplementation with DGLA in cell cultures and animal models selectively increases the synthesis of these 1-series prostaglandins over the 2-series prostaglandins (derived from arachidonic acid), which are often associated with stimulating tumor growth. nih.gov

In vitro studies using ovine amnion cells demonstrated that supplementation with DGLA led to an increased production of PGE1 while concurrently decreasing the output of PGE2 and PGE3. bioscientifica.com This highlights the ability of precursor fatty acids to modulate the specific types of prostaglandins synthesized by cells.

Prostacyclin (PGI2), a related compound, has also been studied. Higher concentrations of PGI2 have been associated with better survival rates in certain cancers, suggesting it may influence cell proliferation and migration. mdpi.com In the immune system, PGI2 analogs have been shown to directly act on naïve CD4+ T cells to promote their differentiation into Th17 cells, a specific lineage of T-helper cells involved in inflammatory responses. scienceopen.com This effect was enhanced by IL-23 and was dependent on the PGI2 receptor. scienceopen.com Conversely, Dihomo-PGI2, metabolized from Adrenic Acid in human vascular endothelial cells, has been shown to inhibit thrombin-induced platelet aggregation, a process vital to blood clotting and vascular response. spandidos-publications.com

| Compound/Metabolite | Model/System | Effect | Reference |

|---|---|---|---|

| PGE1 (from DGLA) | Cancer cell lines | Inhibited cell growth and induced differentiation. | nih.govcapes.gov.br |

| DGLA | Ovine amnion cells | Increased PGE1 synthesis while decreasing PGE2 and PGE3. | bioscientifica.com |

| PGI2 analogs | Mouse naïve CD4+ T cells | Promoted differentiation into Th17 cells. | scienceopen.com |

| Dihomo-PGI2 | Human vascular endothelial cells | Inhibited thrombin-induced platelet aggregation. | spandidos-publications.com |

Neurobiological Investigations

The metabolic products of Dihomo-γ-linolenic acid (DGLA) have been a focus of neurobiological research, revealing their capacity to influence neuronal health and survival, particularly in the context of neurodegenerative processes.

DGLA Metabolites and Neurodegeneration in Model Organisms

Studies utilizing the model organism Caenorhabditis elegans have uncovered a specific pathway through which DGLA metabolites can trigger neuronal cell death.

Detailed Research Findings: Research has demonstrated that exogenous DGLA can specifically induce neurodegeneration, with a pronounced effect on dopaminergic neurons in C. elegans. nih.govacs.org This neurodegenerative effect is not caused by DGLA itself, but by its downstream metabolites. nih.govacs.org The metabolic pathway involves the conversion of DGLA by cytochrome P450 (CYP) enzymes into epoxy-PUFAs, which are subsequently hydrolyzed by epoxide hydrolases (EHs) to form dihydroxy-PUFAs. nih.govacs.orgresearchgate.net

The key metabolite identified as the driver of this neurodegeneration is dihydroxyeicosadienoic acid (DHED). nih.govmsu.edu This DGLA metabolite triggers neuronal death through ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. nih.govresearchgate.net The process appears to be initiated by ferroptosis at early stages, potentially followed by a combination of ferroptosis and apoptosis after prolonged exposure. nih.gov

Inhibition of the epoxide hydrolase enzyme with a chemical inhibitor (AUDA) was shown to rescue the neurodegeneration induced by DGLA metabolites in C. elegans. nih.govacs.orgresearchgate.net This intervention works by blocking the conversion of epoxy-PUFAs to the more toxic dihydroxy-PUFAs (like DHED), thereby stabilizing the levels of the epoxy-metabolites and preventing cell death. nih.govacs.org These findings identify epoxide hydrolase as a potential therapeutic target for diseases involving ferroptosis-mediated neurodegeneration. msu.edu

| Compound/Metabolite | Model Organism | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dihomo-γ-linolenic acid (DGLA) | C. elegans | Induces neurodegeneration of dopaminergic neurons. | Acts as a precursor to toxic metabolites. | nih.govacs.org |

| Dihydroxyeicosadienoic acid (DHED) | C. elegans | Directly triggers neurodegeneration. | Induces ferroptosis-mediated cell death. | nih.govmsu.edu |

| Epoxide Hydrolase (EH) Inhibitor (AUDA) | C. elegans | Rescues DGLA-induced neurodegeneration. | Blocks conversion of epoxy-PUFAs to DHED. | nih.govacs.orgresearchgate.net |

Effects on Neuronal Cell Survival and Function

The metabolites of DGLA and other prostaglandins exhibit complex and sometimes opposing effects on neuronal cell survival and function, acting as both neurodegenerative triggers and potential neuroprotective or regenerative agents.

Detailed Research Findings: As established, specific DGLA metabolites, namely DHED, can be neurotoxic by inducing ferroptosis in dopaminergic neurons in C. elegans. nih.govmsu.edu This highlights a detrimental role for certain lipid metabolites in neuronal survival.

However, the broader family of prostaglandins also includes members with neuroprotective and regenerative properties. For example, Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) have been shown to enhance the conversion of the NSC-34 cell line (a mouse neuroblastoma x spinal cord motor neuron fusion) into motor neuron-like cells that exhibit neurite outgrowth. nih.gov PGE2-differentiated cells also displayed physiological properties characteristic of mature motor neurons. nih.gov This suggests a role for certain prostaglandins in promoting neuronal differentiation and maturation, which is critical for both development and potential repair. nih.gov

Furthermore, some eicosanoids are known to have trophic effects that support the growth and survival of neural cells and can offer neuroprotection against excitotoxicity. dergipark.org.tr The modulation of DGLA metabolism is also a key factor. Studies on C. elegans models of Alzheimer's disease showed that inhibiting the epoxide hydrolase (EH) enzyme could alleviate neurodegeneration. msu.edu This suggests that by increasing the ratio of epoxy- to dihydroxy-metabolites of PUFAs, it may be possible to confer a neuroprotective effect. msu.edu Therefore, the ultimate effect of DGLA on neuronal survival and function is highly dependent on its specific metabolic fate within the nervous system.

Research Methodologies and Analytical Approaches for Dihomo Prostaglandin I 2 Study

Extraction and Sample Preparation Techniques for Eicosanoids

The accurate measurement of Dihomo-PGI(2) and other eicosanoids from biological matrices such as plasma, serum, urine, and tissue homogenates is critically dependent on the initial extraction and sample preparation steps. arborassays.com These procedures are designed to isolate the lipid mediators from a complex biological environment, concentrate them, and remove interfering substances.

A widely employed method for eicosanoid extraction is solid-phase extraction (SPE) . nih.govescholarship.org This technique utilizes a solid sorbent, commonly a C18 (octadecylsilyl) reversed-phase material, to bind the eicosanoids from the acidified sample. arborassays.com The sample, after acidification to a pH of approximately 3.5, is passed through the SPE column. arborassays.com The column is then washed with solvents of increasing polarity, such as water and a water/ethanol mixture, to remove hydrophilic impurities. arborassays.com The eicosanoids are subsequently eluted with a non-polar organic solvent like ethyl acetate (B1210297) or methanol. arborassays.comescholarship.org

Liquid-liquid extraction (LLE) is another common technique used for the purification of eicosanoids from cell cultures and other biological samples. mdpi.com This method involves partitioning the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent like a hexane (B92381) and ethyl acetate mixture. mdpi.com

To prevent the artificial formation or degradation of eicosanoids ex vivo, several precautions are necessary. The addition of cyclooxygenase inhibitors, such as indomethacin, immediately after sample collection is recommended. arborassays.com Furthermore, antioxidants like butylated hydroxytoluene (BHT) can be added to quench radical-catalyzed reactions and prevent autoxidation of polyunsaturated fatty acid precursors. mdpi.com For long-term storage, samples are typically kept at -80°C to maintain the integrity of the analytes. nih.govescholarship.org

Internal standards, ideally deuterated analogs of the target analytes (e.g., d4-PGE₂), are often added at the beginning of the sample preparation process. escholarship.org This allows for the correction of analyte loss during extraction and for accurate quantification, especially in mass spectrometry-based methods. escholarship.org

Quantitative and Qualitative Analytical Techniques

Following extraction, a variety of analytical techniques can be employed for the detection and quantification of Dihomo-PGI(2) and related compounds. The choice of method depends on the required sensitivity, specificity, and the number of analytes to be measured simultaneously.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dihomo-PGI(2) and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids, including Dihomo-PGI(2) and its metabolites. mdpi.comnih.gov This technique offers high sensitivity, specificity, and the ability to measure multiple analytes in a single run. nih.govnih.gov

The process begins with the separation of the extracted eicosanoids using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netnih.gov Reversed-phase columns, such as C18 columns, are typically used for this separation. escholarship.orgnih.gov The mobile phase usually consists of a gradient of an aqueous solvent (often containing a small amount of an acid like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov

After chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for eicosanoids, which are typically detected in the negative ion mode. nih.gov The tandem mass spectrometer (often a triple quadrupole, QQQ) is operated in the multiple reaction monitoring (MRM) mode. nih.govfda.gov In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. fda.gov This two-stage mass filtering provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at very low concentrations (in the pg to ng range). researchgate.netnih.gov

Due to the instability of PGI(2) and Dihomo-PGI(2), their stable, non-enzymatically formed hydrolysis products, 6-keto-PGF(1α) and 1a,1b-dihomo-6-keto-PGF(1α) respectively, are often measured as surrogates. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for Eicosanoid Analysis

| Parameter | Setting | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 | escholarship.orgnih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol | nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | escholarship.orgnih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray (ESI-) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standards | Deuterated Analogs | escholarship.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of prostanoids. mdpi.com While it can offer high sensitivity, it requires derivatization of the analytes to increase their volatility and thermal stability. mdpi.commdpi.com Common derivatization steps include esterification of the carboxylic acid group (e.g., to form a pentafluorobenzyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers). mdpi.comresearchgate.net

GC-MS has been widely used for the quantification of various prostaglandins (B1171923) and their metabolites in biological fluids. mdpi.com Similar to LC-MS/MS, the use of stable isotope-labeled internal standards is crucial for accurate quantification. mdpi.com

In Vitro Cellular and Biochemical Assays

To investigate the biosynthesis and functional effects of Dihomo-PGI(2), researchers utilize various in vitro models. These assays provide a controlled environment to study the cellular and molecular mechanisms involving this prostanoid.

Cell Culture Models for Biosynthesis and Functional Studies

Cell culture systems are invaluable tools for studying the production and biological activities of Dihomo-PGI(2). By supplementing cell cultures with its precursor, dihomo-γ-linolenic acid (DGLA), researchers can stimulate the synthesis of series 1 prostanoids. researchgate.netnih.gov

A variety of cell lines are used depending on the research question. For example, endothelial cells are a primary source of prostacyclin (PGI(2)) and its dihomo analog, and are therefore relevant models for studying their vascular effects. nih.gov Immune cells, such as macrophages (e.g., the RAW264.7 cell line), are often used to study the role of prostanoids in inflammation. frontiersin.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of cyclooxygenase enzymes and the subsequent production of prostaglandins. frontiersin.org

In these cell culture experiments, the production of Dihomo-PGI(2) (or its stable metabolite) in the cell supernatant can be measured using the analytical techniques described above. frontiersin.org Furthermore, the functional consequences of Dihomo-PGI(2) production or the addition of exogenous Dihomo-PGI(2) can be assessed by measuring various cellular responses, such as changes in gene expression, cell proliferation, or the production of other signaling molecules. nih.gov

Table 2: Common Cell Lines in Prostanoid Research

| Cell Line | Cell Type | Application in Prostanoid Research | Reference |

| RAW264.7 | Murine Macrophage | Studying inflammation-induced prostaglandin (B15479496) synthesis | frontiersin.org |

| BEAS-2B | Human Bronchial Epithelial | Investigating the role of prostacyclins in airway inflammation | nih.gov |

| Endothelial Cells | Various (e.g., HUVEC) | Studying vascular effects and biosynthesis of prostacyclins | nih.gov |

| T-cells | Human Lymphocytes | Investigating immune regulation by prostanoids | nih.gov |

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of ligands, such as Dihomo-PGI(2), for their corresponding receptors. These assays typically involve the use of radiolabeled ligands to quantify binding to cell membranes or purified receptors.

Methodology: Receptor binding studies are generally performed using membranes prepared from cells or tissues that naturally express or are engineered to overexpress specific prostanoid receptors, such as the prostacyclin receptor (IP). In these assays, a constant concentration of a radiolabeled prostanoid is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand, in this case, Dihomo-PGI(2). The amount of radiolabeled ligand displaced by the unlabeled competitor is measured, allowing for the calculation of the inhibitor constant (Ki), which reflects the binding affinity of the test compound.

Research Findings: Direct and extensive quantitative binding data for Dihomo-PGI(2) at various prostanoid receptors are not widely available in the published literature. However, general principles of prostanoid receptor pharmacology indicate that receptors for series-2 prostanoids, such as PGI(2), also recognize and bind to series-1 prostanoids, though often with a lower affinity. wikipedia.org It has been noted that Dihomo-PGI(2) is less active than its series-2 analogue, PGI(2). thieme-connect.com The primary receptor for prostacyclins is the IP receptor, which is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). nih.govnih.gov Studies on related compounds have shown that metabolites of dihomo-γ-linolenic acid (DGLA), the precursor to Dihomo-PGI(2), can exert effects through the IP receptor. nih.gov For example, 12-HETrE, another DGLA metabolite, has been shown to partially depend on the IP receptor for its antiplatelet effects. nih.gov

| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |

|---|---|---|---|---|---|

| PGI(2) | High Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |

| Dihomo-PGI(2) | Predicted Moderate to Low Affinity | Undetermined | Undetermined | Undetermined | Undetermined |

| Iloprost (B1671730) (PGI(2) analog) | High Affinity | High Affinity | Low Affinity | Moderate Affinity | Moderate Affinity |

Enzyme Activity Assays (e.g., COX, PGIS)

Enzyme activity assays are crucial for understanding the biosynthesis of Dihomo-PGI(2). These assays measure the efficiency of cyclooxygenase (COX) and prostacyclin synthase (PGIS) in converting the precursor, DGLA, into Dihomo-PGI(2).

Methodology: COX activity assays often measure the peroxidase activity of the enzyme colorimetrically or fluorometrically. uniprot.org For instance, the appearance of an oxidized product can be monitored at a specific wavelength. uniprot.org To distinguish between COX-1 and COX-2 activity, specific inhibitors are utilized. uniprot.org PGIS activity can be determined by providing its substrate, the endoperoxide intermediate PGH(1) (derived from DGLA), and measuring the production of Dihomo-PGI(2) or its stable metabolite, 6-keto-PGF(1α) of the 1-series, typically via techniques like ELISA or mass spectrometry.

Reporter Gene Assays for Signaling Pathway Analysis

Reporter gene assays are powerful tools for dissecting the intracellular signaling cascades initiated by the binding of Dihomo-PGI(2) to its receptor.

Methodology: These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of a promoter with response elements for a specific transcription factor. wikipedia.org For Dihomo-PGI(2), which is expected to signal through the IP receptor, the primary downstream pathway involves the activation of adenylyl cyclase and the production of cAMP. nih.govnih.gov Therefore, a common approach is to use a cAMP Response Element (CRE) linked to a luciferase reporter gene (CRE-luc). An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the CRE-binding protein (CREB), leading to the transcription of the luciferase gene. The resulting light emission is proportional to the activation of the signaling pathway.

Research Findings: Direct reporter gene assay data for Dihomo-PGI(2) is scarce. However, studies on the closely related series-1 prostaglandin, PGE(1), which also signals through Gs-coupled receptors to increase cAMP, demonstrate the utility of this approach. For example, PGE(1) has been shown to activate a CRE-luciferase reporter in a dose-dependent manner. nih.gov This activation of cAMP signaling can have various downstream effects, including the modulation of other pathways, such as the inhibition of the Hedgehog signaling pathway component GLI2. nih.gov Given that Dihomo-PGI(2) is expected to activate the IP receptor and increase cAMP, similar results would be anticipated, although the potency may differ from that of PGI(2). The signaling through the IP receptor leads to the activation of Gs, stimulation of adenylyl cyclase, and an increase in intracellular cAMP. nih.govcardiff.ac.uk

Molecular Biology Techniques

Molecular biology techniques are indispensable for examining the influence of Dihomo-PGI(2) on gene and protein expression and for creating models to study its function through genetic manipulation.

Gene Expression Analysis (qPCR, Western Blotting)

Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are used to measure changes in gene and protein expression, respectively, in response to Dihomo-PGI(2).

Methodology: For qPCR analysis, cells or tissues are treated with Dihomo-PGI(2), after which total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific to target genes of interest. The relative expression levels are typically normalized to a housekeeping gene. For Western Blotting, cell or tissue lysates are prepared after treatment with Dihomo-PGI(2). Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins, followed by a secondary antibody for detection.

Research Findings: There is a lack of studies that have specifically reported the effects of Dihomo-PGI(2) on gene and protein expression. Research has focused more on its precursor, DGLA. For instance, studies have shown that DGLA can modulate the expression of genes involved in inflammation. In human macrophage-like THP-1 cells, DGLA has been shown to attenuate the interferon-γ-induced expression of pro-inflammatory genes such as Monocyte Chemoattractant Protein-1 (MCP-1) and Intercellular Adhesion Molecule-1 (ICAM-1) at the mRNA level, as measured by qPCR. Similarly, Western blot analysis has revealed that DGLA can inhibit the phosphorylation of key signaling proteins like STAT1. These effects are attributed to the downstream metabolites of DGLA, which include Dihomo-PGI(2).

Genetic Manipulation (e.g., Gene Knockout, RNA Interference) in Cellular and Animal Models

Genetic manipulation techniques, such as gene knockout and RNA interference (RNAi), are used to create cellular and animal models that are deficient in specific components of the Dihomo-PGI(2) synthesis or signaling pathway.

Methodology: Gene knockout involves the targeted disruption or deletion of a specific gene, leading to a complete loss of its function. This is often achieved in mice using techniques like homologous recombination or CRISPR-Cas9. RNAi is a method used to silence gene expression by introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, leading to its degradation and a reduction in protein expression (knockdown).